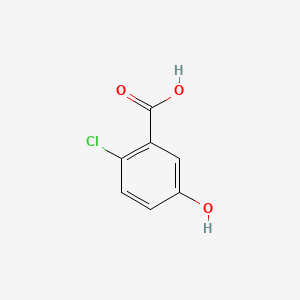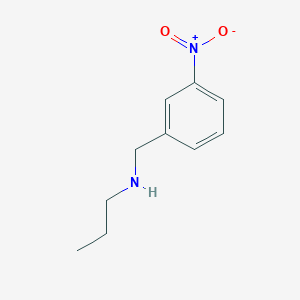![molecular formula C14H9F3O2 B1297861 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde CAS No. 78725-46-9](/img/structure/B1297861.png)
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related trifluoromethylated compounds is described in the literature. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been reported, which provides access to trifluoromethylated naphthoquinones . Additionally, the synthesis of 3-trifluoromethyl phenol from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis has been optimized for improved yield and purity . These methods could potentially be adapted for the synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, indicating that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . Similarly, the molecular geometry of a trifluoromethylated phthalonitrile compound has been compared using Hartree-Fock (HF) and density functional theory (DFT) . These studies provide insights into the electronic nature and geometry of trifluoromethylated benzaldehydes, which would be relevant for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde and its derivatives has been extensively studied. Benzaldehyde is known to undergo oxidation to produce species such as CO, CO2, and phenol . Additionally, benzaldehydes can participate in intramolecular alkyne–aldehyde metathesis reactions to produce chromenes . The presence of a trifluoromethyl group could influence the reactivity of the benzaldehyde moiety in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, potentially leading to unique reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes and trifluoromethylated compounds are influenced by their functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and overall stability of the molecule . The benzaldehyde moiety is a versatile functional group that can participate in various chemical reactions, as mentioned earlier . The combination of these groups in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde would result in a compound with unique properties that could be explored for different applications.
Applications De Recherche Scientifique
1. Synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin
- Application Summary: This compound is used in the synthesis of a new porphyrin, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin (TTFMPP). Porphyrins are molecules that are being vigorously pursued in many areas of research . They are of importance in many applications including, but not limited to, sensors, optical memories, and photocatalysis .
- Methods of Application: Pyrrole, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, propionic acid and octanoic acid were used in the synthesis of TTFMPP .
- Results or Outcomes: The newly synthesized TTFMPP has been characterized using mass spectroscopy, 1H-, 13C- and 19F- NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .
2. Synthesis of m-Aryloxy Phenols
- Application Summary: This compound is used in the synthesis of m-aryloxy phenols. These phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes: The synthesis of m-aryloxy phenols has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Safety And Hazards
As with any chemical, appropriate safety measures should be taken when handling 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. Thermal decomposition can lead to the release of irritating gases and vapors . In case of a fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPORRWJOHNQOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229261 | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | |
CAS RN |
78725-46-9 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3'-trifluoromethyl)phenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















